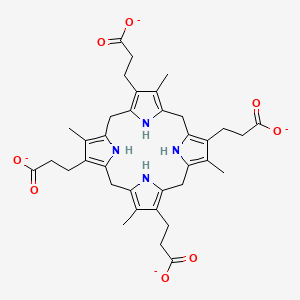
coproporphyrinogen I(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coproporphyrinogen I(4-) is the cyclic tetrapyrrole anion formed by loss of a proton from each of the four carboxy groups of coproporphyrinogen I. It is a conjugate base of a coproporphyrinogen I.
Analyse Chemischer Reaktionen
Coproporphyrinogen Oxidase (CPOX) and Coproporphyrinogen I(4-)
Coproporphyrinogen oxidase (CPOX) is an enzyme that catalyzes the decarboxylation of coproporphyrinogen-III to protoporphyrinogen-IX in heme biosynthesis .
CPOX catalyzes the oxidative decarboxylation of propionic acid side chains on rings A and B of coproporphyrinogen-III to vinyl groups, yielding protoporphyrinogen-IX . This is a two-step reaction where the first carboxyl group is removed to produce harderoporphyrinogen .
Impact of Mercury (Hg2+) on Coproporphyrinogen I(4-)
Mercury (Hg2+) inhibits the conversion of harderoporphyrinogen to protoporphyrinogen in both CPOX and CPOX4 reactions, also promoting coproporphyrinogen accumulation by both enzymes . Hg2+ inhibits the second decarboxylation step (harderoporphyrinogen to protoporphyrinogen-IX) in the CPOX enzymatic reactions .
Coproporphyrin-I as a Biomarker
Coproporphyrin-I has been investigated as an endogenous biomarker of organic anion transporting polypeptide (OATP) 1B . Studies have determined coproporphyrin-I concentrations to evaluate the OATP1B inhibitory potential of drugs .
Role of Coproporphyrins in Multidrug Resistance-Associated Protein (MRP)
Coproporphyrins (CP)-I and CP-III are endogenous biomarkers for organic anion transporting polypeptides (OATPs) and substrates of multidrug resistance-associated protein (MRP/Mrp) 2 and 3 .
Kinetic Studies of Mercury(II)-Coproporphyrin-I
The reaction between coproporphyrin-I (CPI) and mercury(II) has been studied spectrophotometrically to determine kinetic and equilibrium constants. Mercury(II) accelerates the incorporation reaction .
Coproporphyrinogen III
Coproporphyrinogen III is a fundamental skeleton of four pyrrole nuclei united through the alpha-positions by four methine groups .
Eigenschaften
Molekularformel |
C36H40N4O8-4 |
|---|---|
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethyl-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C36H44N4O8/c1-17-21(5-9-33(41)42)29-14-26-19(3)23(7-11-35(45)46)31(39-26)16-28-20(4)24(8-12-36(47)48)32(40-28)15-27-18(2)22(6-10-34(43)44)30(38-27)13-25(17)37-29/h37-40H,5-16H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48)/p-4 |
InChI-Schlüssel |
WIUGGJKHYQIGNH-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=C2CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(N5)CC(=C1CCC(=O)[O-])N2)C)CCC(=O)[O-])C)CCC(=O)[O-])C)CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















